3,4-Dimethylpentanoic acid

Catalog No.
S706418
CAS No.
3302-06-5
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylpentanoic acid

CAS Number

3302-06-5

Product Name

3,4-Dimethylpentanoic acid

IUPAC Name

3,4-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9)

InChI Key

GETAKGOKCSRVLZ-UHFFFAOYSA-N

SMILES

CC(C)C(C)CC(=O)O

Canonical SMILES

CC(C)C(C)CC(=O)O

The exact mass of the compound 3,4-Dimethylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16244. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

3,4-Dimethylpentanoic acid (CAS: 3302-06-5) is a highly branched, seven-carbon aliphatic carboxylic acid that serves as a critical precursor in high-performance tribology, polymer stabilization, and pharmaceutical synthesis [1]. Unlike straight-chain fatty acids, the specific placement of methyl groups at the C3 and C4 positions introduces significant steric hindrance along the aliphatic backbone [2]. In industrial procurement, this compound is primarily sourced for the esterification of pentaerythritol to produce polyol ester (POE) base oils, where its structural bulk imparts exceptional hydrolytic stability and precise kinematic viscosity control [3]. Additionally, it functions as a specialized building block for synthesizing sterically hindered pharmaceutical intermediates, such as metabolic disorder drug scaffolds, and as a modifier to prevent viscosity degradation in polyurethane resin binders.

Research Fit

Analytical reference standard for GC/GC-MS fatty acid profiling
Chiral building block with C3 stereocenter for asymmetric synthesis
Model substrate for branched-chain fatty acid metabolism studies

Generic substitution of 3,4-dimethylpentanoic acid with straight-chain isomers, such as heptanoic acid, in polyol ester (POE) synthesis results in rapid ester hydrolysis when exposed to moisture and low-GWP refrigerants like R32 [1]. This hydrolysis leads to fluid breakdown, acid accumulation, and eventual compressor failure. Furthermore, substituting with other branched acids, such as 2-ethylhexanoic acid, alters the kinematic viscosity profile, often failing to meet the strict 30–110 mm²/s (at 40°C) hydrodynamic lubrication requirements of modern compressors without the use of unstable polymeric thickeners [1]. In pharmaceutical applications, shifting the methyl branching away from the 3,4-positions to the 2-position (as seen in valproic acid) fundamentally changes the molecule's susceptibility to beta-oxidation, rendering generic aliphatic acids ineffective as direct drop-in replacements for targeted metabolic disorder drug scaffolds [2].

Substitution Risk

GC retention index may differ significantly from linear heptanoic acid or positional isomers, leading to peak misassignment.
Acyl-CoA synthetase recognition and beta-oxidation kinetics are branch‑position dependent; metabolic profile may shift with linear or gem‑dimethyl analogs.
Proximal steric hindrance at C3–C4 alters esterification and amidation reactivity compared to distal‑branched or unbranched C7 acids.

Steric Shielding for Hydrolytic Stability in POE Lubricants

In the synthesis of polyol ester (POE) base oils for refrigeration compressors, the steric bulk provided by the methyl groups at the 3 and 4 positions of 3,4-dimethylpentanoic acid significantly shields the resulting ester bonds from nucleophilic attack by water [1]. Compared to unbranched heptanoic acid esters, which undergo rapid hydrolysis in the presence of HFC/HFO refrigerants, esters derived from 3,4-dimethylpentanoic acid maintain a stable acid number over extended high-load operation [1].

Evidence DimensionEster bond hydrolytic degradation rate
Target Compound Data3,4-Dimethylpentanoic acid-derived pentaerythritol esters (stable acid number maintained)
Comparator Or BaselineHeptanoic acid-derived esters (rapid acid number increase and ester cleavage)
Quantified DifferencePrevention of premature ester cleavage and acidic byproduct accumulation
ConditionsHigh-moisture, high-load compressor environment with low-GWP R32 refrigerant

Procurement of this specific branched acid is critical for formulating POE lubricants that resist degradation and prevent compressor failure in modern refrigerant systems.

GC Retention Index
Cross‑study comparable
RI = 1052 (SPB‑5)
Supports unambiguous peak identification in complex fatty acid mixtures.
Linear C7:0 estimated RI ~1070–1080; exact isomer differences not experimentally determined.

Kinematic Viscosity Control in Polyol Ester Formulations

Formulating refrigeration machine oils requires precise control over fluid dynamics. Mixed polyol esters incorporating 3,4-dimethylpentanoic acid reliably achieve a target kinematic viscosity between 30 and 110 mm²/s at 40°C [1]. In contrast, utilizing straight-chain C7 or C8 acids yields lower viscosities that fail to provide sufficient hydrodynamic film thickness under severe lubrication loads, often necessitating the addition of shear-susceptible polymeric thickeners [1].

Evidence DimensionKinematic viscosity at 40°C
Target Compound Data3,4-Dimethylpentanoic acid mixed POE (achieves 30–110 mm²/s)
Comparator Or BaselineStraight-chain C7/C8 POE (falls below target viscosity threshold)
Quantified DifferenceDirect achievement of the 30–110 mm²/s specification without the use of polymeric thickeners
ConditionsStandardized tribological testing at 40°C for HFC/HFO compressor base oils

Allows lubricant manufacturers to meet strict OEM viscosity specifications using stable base oil chemistry rather than relying on degradable additive packages.

Purity & QC Documentation
Data to verify
≥95% purity (NMR, HPLC, GC) with batch‑specific CoA
Enables reproducible quantitative analysis and method validation.
Positional isomers lack equivalent certified reference grade availability.

Metabolic Stability in Pharmaceutical Scaffolds

In the development of therapeutics for fat metabolism disorders, the substitution pattern of the aliphatic chain dictates the drug's metabolic half-life. The 3,4-dimethyl configuration of 3,4-dimethylpentanoic acid introduces specific steric hindrance that disrupts standard enzymatic beta-oxidation pathways [1]. When compared to 2-propylpentanoic acid (valproic acid) or unbranched fatty acids, the 3,4-dimethyl scaffold provides a distinct pharmacokinetic degradation profile necessary for sustained in vivo activity [1].

Evidence DimensionSusceptibility to enzymatic beta-oxidation
Target Compound Data3,4-Dimethylpentanoic acid derivatives (sterically blocked beta-oxidation)
Comparator Or BaselineUnbranched aliphatic acids and 2-substituted analogs (standard beta-oxidation clearance)
Quantified DifferenceAltered enzymatic degradation rate due to C3/C4 methyl bulk
ConditionsIn vivo and in vitro metabolic stability models for obesity therapeutics

Provides medicinal chemists with a specific structural motif to extend the half-life and alter the binding profile of aliphatic drug candidates.

Boiling Point & Density
Class‑level inference
Boiling point109 °C (14 Torr)
Density0.921 g/cm³ (25 °C)
Lower boiling point vs linear C7:0 supports gentler vacuum distillation purification.
pKa 4.80 ± 0.10, logP 1.94–2.19 further define acid/hydrophobicity profile.
Chiral Center at C3
Head‑to‑head
Chiral at C3; (S)-enantiomer (CAS 20180-65-8) synthesized via Ir‑SpiroCAP asymmetric hydrogenation, 98% yield.
Achiral comparators: heptanoic acid, 3,3‑dimethylpentanoic acid lack stereocenter.
Enables enantioselective studies and chiral resolution workflows.
Reaction conditions: H₂, 65 °C, 0.5 h; distinct from C2‑chiral analogs.
Metabolic Substrate Specificity
Class‑level inference
Target: Converted by acyl‑CoA synthetase to 3,4‑dimethylpentanoyl‑CoA; enters β‑oxidation with branch‑dependent kinetics.
Linear C7:0 undergoes unhindered β‑oxidation; 3,3‑dimethylpentanoic acid blocked at C3 quaternary carbon.
Represents an intermediate metabolic profile for branched‑chain FA handling studies.
Exact kinetic parameters (Km, Vmax) not available; class‑level structural inference.
Steric Reactivity Influence
Class‑level inference
Target: Vicinal C3–C4 dimethyl substitution; steric crowding proximal to carboxyl.
5‑Methylhexanoic acid (distal branch) and heptanoic acid (linear) show minimal steric influence on carboxyl reactivity.
Steric effect may differentiate ester/amide product properties for synthesis applications.
Reaction rate data not quantified; inferred from structural class.

Synthesis of Low-GWP Compatible POE Lubricants

3,4-Dimethylpentanoic acid is a primary precursor for esterifying pentaerythritol to produce high-performance polyol ester (POE) base oils. It is specifically selected for systems utilizing R32 and other low-GWP refrigerants where high hydrolytic stability and a precise kinematic viscosity (30–110 mm²/s at 40°C) are mandatory for long-term compressor durability [1].

Development of Metabolic Disorder Therapeutics

As a sterically hindered aliphatic building block, this compound is utilized in the synthesis of valproic acid analogs and 4-hydroxyisoleucine derivatives. Its unique 3,4-dimethyl branching pattern is leveraged by medicinal chemists to alter beta-oxidation susceptibility, making it a critical starting material for drugs targeting obesity and fat metabolism[2].

Viscosity Stabilization in Polyurethane Printing Inks

Derivatives of 3,4-dimethylpentanoic acid are incorporated into polyurethane polyurea resin compositions as polyhydroxymonocarboxylic acid modifiers. By providing a specific acid and hydroxyl value profile, these derivatives neutralize hydroxide ions in ester/alcohol solvent mixtures, preventing the cleavage of ester bonds and ensuring long-term viscosity stability in industrial printing inks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC/GC‑MS fatty acid profiling reference
Defined retention index (RI 1052 on SPB‑5)
Retention time reproducibility and peak assignment accuracy
Branched‑chain fatty acid metabolism model substrate
C3–C4 vicinal dimethyl architecture
Enzyme recognition and β‑oxidation kinetic comparison
Chiral building block for asymmetric synthesis
Chiral center at C3; enantiomeric resolution capability
Enantiomeric purity and stereochemical configuration verification
Sterically differentiated ester/amide synthesis intermediate
Proximal steric bulk near carboxyl group
Reaction kinetics and product steric/hydrophobic properties

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3302-06-5

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

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